(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups and rings, including an isoxazole ring, a thiophene ring, and a thiazepane ring. These types of compounds are often found in pharmaceuticals and could have various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several cyclic structures and functional groups. Detailed molecular structure analysis would require experimental data such as NMR, IR, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and reagents present. The isoxazole ring, for example, might undergo reactions at the nitrogen atom or at the carbon-carbon double bond .Scientific Research Applications
Synthesis and Spectral Characterization
Researchers have synthesized novel compounds that include structural elements similar to "(3-(2-Chlorophenyl)-5-methylisoxazol-4-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone", characterized by various spectroscopic techniques. These compounds were analyzed through UV, IR, 1H and 13C NMR, and mass spectrometry, supported by density functional theory (DFT) calculations for structural optimization and interpretation of vibrational spectra. The studies provide insights into the structural characteristics, bonding features, and thermodynamic stability of such compounds, paving the way for further chemical and biological investigations (Shahana & Yardily, 2020).
Molecular Docking and Biological Evaluation
Molecular docking studies have been carried out to understand the potential biological activities of compounds structurally related to "this compound". These studies aim to predict the interaction between such compounds and biological targets, offering preliminary insights into their antibacterial activities. The computational analysis helps in identifying promising candidates for further experimental validation as potential therapeutic agents (Shahana & Yardily, 2020).
Anticancer and Antimicrobial Agents
Research has extended into the synthesis and evaluation of compounds with structural motifs related to the specified chemical entity for their potential as anticancer and antimicrobial agents. These investigations include the synthesis of novel derivatives, followed by in vitro and in vivo assessments to determine their efficacy against various cancer cell lines and microbial strains. The goal is to discover new therapeutic options with improved potency and selectivity for treating cancer and infections (Katariya, Vennapu, & Shah, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O2S2/c1-13-18(19(22-25-13)14-5-2-3-6-15(14)21)20(24)23-9-8-17(27-12-10-23)16-7-4-11-26-16/h2-7,11,17H,8-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGVPROPSODRWDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCC(SCC3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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